N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide
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Description
N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.14739250 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Disposition and Potential Applications
A study conducted by Renzulli et al. (2011) on SB-649868, a compound closely related to N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide, reveals its metabolic disposition in humans. The compound, an orexin receptor antagonist, shows extensive metabolism, primarily through fecal excretion. Metabolite profiling indicates the presence of metabolites resulting from oxidation of the benzofuran ring, suggesting its potential for further pharmacokinetic studies and its role in insomnia treatment (Renzulli et al., 2011).
Novel Syntheses and Chemical Transformations
Research on benzofuran derivatives, including the synthesis and characterization of novel compounds with potential antimicrobial and anticancer properties, highlights the versatility of the benzofuran moiety in medicinal chemistry. For example, Idrees et al. (2020) synthesized a series of benzofuran-2-yl derivatives exhibiting significant in vitro antibacterial activity against pathogenic bacteria. This research underscores the chemical scaffold's utility in designing new therapeutic agents (Idrees et al., 2020).
Polymer Science Applications
In the field of polymer science, Yingying et al. (2020) explored the use of related chemical structures in the development of reverse osmosis membranes. The incorporation of specific additives during the interfacial polymerization process resulted in membranes with enhanced desalination performance, demonstrating the compound's relevance in improving water purification technologies (Yingying et al., 2020).
Anticonvulsant Activity
A study by Lepage et al. (1992) on N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides, which share structural similarities with this compound, investigated their anticonvulsant properties. The research identified compounds with significant activity in preclinical models, suggesting potential applications in developing new treatments for epilepsy (Lepage et al., 1992).
Properties
IUPAC Name |
N,3,6-trimethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-9-10-18-15(2)21(26-20(18)11-14)22(25)24(3)13-17-12-19(27-23-17)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKGCYCDHXJDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(C)CC3=NOC(=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.